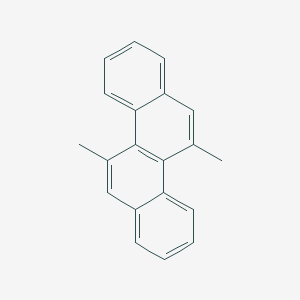
5,11-Dimethylchrysene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,11-Dimethylchrysene is an organic compound with the chemical formula C20H16. It is a polycyclic aromatic hydrocarbon (PAH) and is classified as a carcinogen by the International Agency for Research on Cancer (IARC). This compound is widely used in scientific research, particularly in the field of environmental toxicology.
Mecanismo De Acción
The mechanism of action of 5,11-Dimethylchrysene is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) that can cause damage to cellular structures such as DNA and proteins. This damage can lead to mutations and other cellular abnormalities that can contribute to the development of cancer.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that exposure to 5,11-Dimethylchrysene can cause a range of biochemical and physiological effects in living organisms. These effects include oxidative stress, inflammation, and DNA damage. In animal studies, exposure to this compound has been shown to cause tumors in various organs including the liver, lung, and skin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5,11-Dimethylchrysene in lab experiments is that it is a representative compound of the 5,11-Dimethylchrysene family that is commonly found in the environment. This makes it a useful tool for studying the effects of 5,11-Dimethylchrysenes on living organisms. However, one limitation is that it is a carcinogen and therefore requires careful handling and disposal to avoid exposure to researchers.
Direcciones Futuras
There are many future directions for research on 5,11-Dimethylchrysene and other 5,11-Dimethylchrysenes. One area of interest is the development of new methods for detecting and measuring 5,11-Dimethylchrysenes in the environment. Another area of research is the development of new treatments for 5,11-Dimethylchrysene-related diseases such as cancer. Additionally, further studies are needed to fully understand the mechanisms of 5,11-Dimethylchrysene toxicity and to identify ways to prevent or mitigate the harmful effects of these compounds on living organisms.
Métodos De Síntesis
The synthesis of 5,11-Dimethylchrysene involves the reaction of 1,2,3-trimethylbenzene with maleic anhydride in the presence of a catalyst such as aluminum chloride or boron trifluoride. The resulting product is then further processed to obtain the pure form of 5,11-Dimethylchrysene.
Aplicaciones Científicas De Investigación
5,11-Dimethylchrysene is commonly used in scientific research to study the effects of 5,11-Dimethylchrysenes on living organisms. It is particularly useful in environmental toxicology studies as it is a representative compound of the 5,11-Dimethylchrysene family that is commonly found in the environment. Scientists use this compound to investigate the mechanisms of 5,11-Dimethylchrysene toxicity and to develop methods for detecting and measuring 5,11-Dimethylchrysenes in the environment.
Propiedades
Número CAS |
14207-78-4 |
|---|---|
Nombre del producto |
5,11-Dimethylchrysene |
Fórmula molecular |
C20H16 |
Peso molecular |
256.3 g/mol |
Nombre IUPAC |
5,11-dimethylchrysene |
InChI |
InChI=1S/C20H16/c1-13-11-15-7-3-6-10-18(15)20-14(2)12-16-8-4-5-9-17(16)19(13)20/h3-12H,1-2H3 |
Clave InChI |
XNZPTUHWIUJQKB-UHFFFAOYSA-N |
SMILES |
CC1=CC2=CC=CC=C2C3=C1C4=CC=CC=C4C=C3C |
SMILES canónico |
CC1=CC2=CC=CC=C2C3=C1C4=CC=CC=C4C=C3C |
Otros números CAS |
14207-78-4 |
Sinónimos |
5,11-dimethylchrysene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



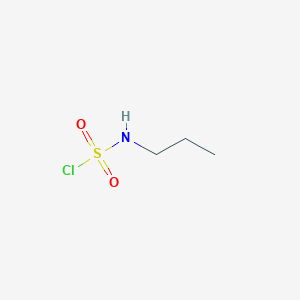
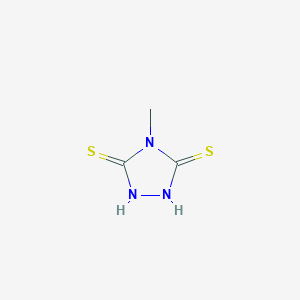
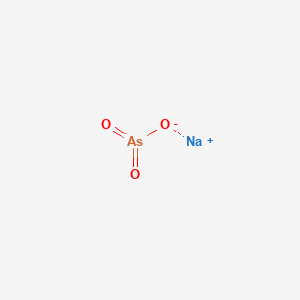
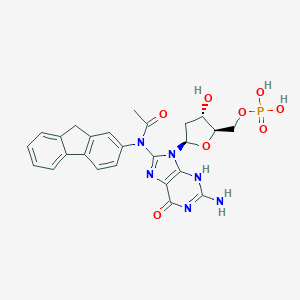
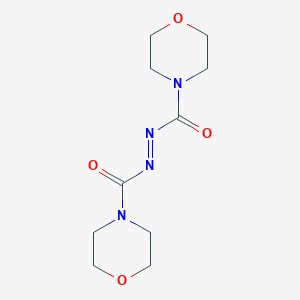
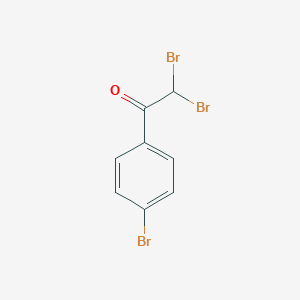
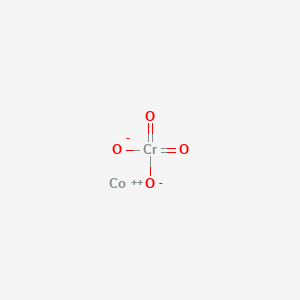
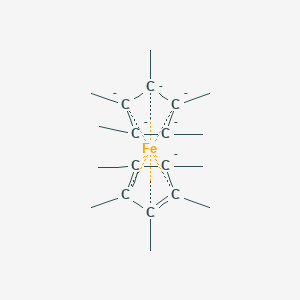
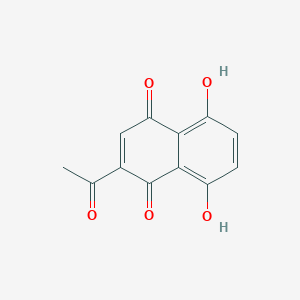
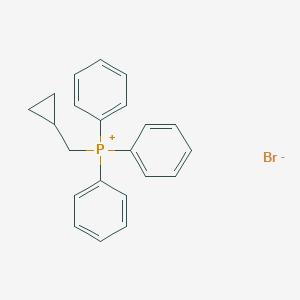
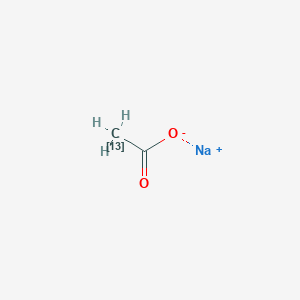

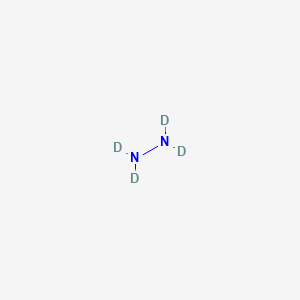
![(1aS)-2beta,7beta-Methano-1aalpha,2,7,7aalpha-tetrahydronaphtho[2,3-b]oxirene](/img/structure/B89302.png)